Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylate
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Overview
Description
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the 1-position and a methyl ester group at the 5-position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline or other reduced forms.
Substitution: Various substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various dihydroquinoline compounds.
Scientific Research Applications
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar in structure but differs in the position of the carboxylate group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A related compound with a different substitution pattern on the quinoline ring.
Uniqueness
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-ethyl-3,4-dihydro-2H-quinoline-5-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-14-9-5-7-10-11(13(15)16-2)6-4-8-12(10)14/h4,6,8H,3,5,7,9H2,1-2H3 |
InChI Key |
JYJHOPRSMFCQQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C(C=CC=C21)C(=O)OC |
Origin of Product |
United States |
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